3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one
Description
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one (CAS: 1087789-17-0) is a bicyclic lactam derivative with a rigid 3.2.1 bicyclic framework. Its structure comprises a tert-butyl group at the 3-position and a ketone at the 8-position. The molecular formula is C₁₁H₁₉NO (molecular weight: 181.27 g/mol), and it exhibits a purity of ≥95% . This compound serves as a versatile small-molecule scaffold in medicinal chemistry due to its conformational rigidity, which enhances binding specificity in drug design . Its synthesis typically involves Mannich condensations or intramolecular aldol reactions, as seen in related bicyclic systems .
Properties
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-11(2,3)12-6-8-4-5-9(7-12)10(8)13/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNZYHJGBWFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC2CCC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087789-17-0 | |
| Record name | 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation via Boc-Protected Intermediates and Enol Triflate Formation
One well-documented method involves the synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate as a key intermediate, followed by enol triflate formation and further transformations:
- Starting Material: 8-azabicyclo[3.2.1]octan-3-one hydrochloride.
- Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc protection) in dichloromethane with triethylamine at 0 °C for 3 hours, yielding tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with a yield of approximately 94.5%.
- Enol Triflate Formation: The protected ketone is treated with lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures (-60 to -78 °C). Subsequently, N-phenyltrifluoromethanesulfonimide or related trifluoromethanesulfonyl reagents are added dropwise to form the enol triflate derivative. The reaction is typically stirred overnight at ambient temperature, followed by aqueous workup and purification via silica gel chromatography.
- Yields: The enol triflate intermediate is obtained in yields ranging from 78% to 92% depending on the exact conditions and reagents used.
This method provides a highly efficient route to functionalized bicyclic intermediates that can be further elaborated to the target compound.
Use of Organic Acids in Stereoselective Synthesis
A patent (WO2020136188A1) describes a process for preparing exo-tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate, which is closely related to the target compound. Key points include:
- The use of organic acids such as (R)-(-)-Mandelic acid, D-glutamic acid, and others to influence stereochemistry during synthesis.
- The reaction is conducted in suitable organic solvents like ethanol, methanol, acetonitrile, tetrahydrofuran, or toluene, with ethanol being particularly preferred.
- The dissociation reaction to form the bicyclic amine intermediate is performed in the presence of bases such as potassium carbonate in solvents like THF.
- The Boc protection step follows, and the intermediate is purified by recrystallization in appropriate solvents.
This approach emphasizes the stereochemical control and purification strategies essential for high-purity product formation.
Alternative Synthetic Routes and Analogues
Research literature also reports the synthesis of related azabicyclic compounds, such as 8-azabicyclo[3.2.1]octane-1-carboxylic acid, which shares the bicyclic framework but differs in functionalization:
- Starting from ethyl isocyanoacetate, a sequence of high-yielding transformations including ring-closing metathesis and hydrolysis under reflux in 6N HCl yields the amino acid hydrochloride derivative in a 41% overall yield.
- This methodology highlights the versatility of the bicyclic scaffold and potential adaptations for preparing various analogues.
Comparative Data Table of Key Preparation Steps
| Step | Reagents and Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Dichloromethane | 0 °C, 3 h | 94.5 | High yield Boc protection of 8-azabicyclo[3.2.1]octan-3-one hydrochloride |
| Enol Triflate Formation | LDA or LHMDS, N-phenyltrifluoromethanesulfonimide | Anhydrous THF | -78 to -60 °C | 78-92 | Formation of enol triflate intermediate, followed by chromatographic purification |
| Acid-Mediated Stereoselective Synthesis | (R)-(-)-Mandelic acid or other acids, K2CO3 base | EtOH, THF | Ambient | Not specified | Stereochemical control, dissociation reaction, Boc protection, recrystallization |
| Hydrolysis and Amino Acid Formation | 6N HCl reflux | Aqueous | Reflux | 41 (overall) | Synthesis of bicyclic amino acid analogues from ethyl isocyanoacetate |
Research Findings and Notes
- The Boc protection step is critical for stabilizing the amine functionality during subsequent transformations and is efficiently achieved under mild conditions with high yields.
- Enol triflate intermediates serve as versatile synthetic handles for further functionalization, including cross-coupling reactions or nucleophilic substitutions.
- The use of chiral acids such as (R)-(-)-Mandelic acid during synthesis can influence stereoselectivity, which is vital for preparing enantiomerically enriched compounds.
- The multi-step synthetic routes are amenable to scale-up, as demonstrated by the reproducibility and yields reported in both patent and academic literature.
- Purification techniques including recrystallization and flash chromatography are essential to obtain high-purity products suitable for further application.
Chemical Reactions Analysis
Types of Reactions: 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxime or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oximes and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its structure allows for interaction with various biological targets, including receptors involved in serotonin pathways, which are crucial for managing conditions like depression and anxiety .
Research has shown that derivatives of azabicyclo[3.2.1]octane can exhibit significant biological activity, including:
- Agonist/Antagonist Effects : Some compounds derived from this scaffold have demonstrated agonist-antagonist effects similar to morphine, making them potential candidates for pain management therapies .
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses .
Drug Development
The unique structure of 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one positions it as a valuable building block in drug discovery. Its similarity to bioactive alkaloids like nicotine and cocaine suggests that it could be modified to enhance efficacy and specificity for various pharmacological targets .
Case Study 1: Treatment of Depression
A study investigated the effects of azabicyclo[3.2.1]octane derivatives on serotonin transporters, revealing that certain compounds could act as selective serotonin reuptake inhibitors (SSRIs). These findings indicate potential use in developing new antidepressants that may work faster than traditional SSRIs by also acting on serotonin 1A receptors .
Case Study 2: Anti-inflammatory Applications
Research focusing on the inhibition of NAAA has highlighted the compound's ability to preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation. This mechanism could lead to novel treatments for chronic pain conditions .
Comparative Analysis Table
| Application Area | Potential Benefits | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Treatment for depression and anxiety | Interaction with serotonin pathways |
| Biological Activity | Pain management through agonist/antagonist effects | Inhibition of specific enzymes |
| Drug Development | Building block for new therapeutics | Modifications for enhanced efficacy |
| Anti-inflammatory | Prolonged analgesic effects | NAAA inhibition studies |
Mechanism of Action
The mechanism by which 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and chemical activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying 3-Substituents
The 3-position substituent significantly impacts physicochemical and pharmacological properties. Key analogues include:
Key Observations :
Pharmacological Activity Comparisons
Dopamine/Serotonin Transporter Inhibition
- 8-Substituted Isotropanes : Analogues like N-benzyl-3-azabicyclo[3.2.1]octan-8-one showed higher serotonin transporter (SERT) affinity (IC₅₀ ~50 nM) but lower dopamine selectivity .
Cholinergic and Antitumor Activity
- 8-Butyl-8-azabicyclo[3.2.1]octan-3-one derivatives: Condensation with aromatic aldehydes yielded compounds with cholinergic activity, though none significantly increased bile secretion .
Biological Activity
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one is a compound belonging to the azabicyclo[3.2.1]octane family, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₁H₁₉NO
- Molecular Weight : 181.27466 g/mol
- CAS Number : 1087789-17-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors and enzymes. The compound's unique bicyclic structure allows it to modulate the activity of these targets effectively.
Interaction with Neurotransmitter Receptors
Research indicates that compounds in the azabicyclo[3.2.1]octane class can interact with cholinergic receptors, potentially influencing cognitive functions and exhibiting anticholinesterase activity. This interaction may lead to enhanced neurotransmission in cholinergic pathways, which is significant in the context of neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in neurotransmitter breakdown, particularly acetylcholinesterase (AChE). Inhibition of AChE can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Research Findings
Recent studies have highlighted the biological potential of this compound:
- Anticholinesterase Activity :
- Neuroprotective Effects :
Case Study 1: Anticholinesterase Evaluation
A microplate assay was conducted to evaluate the anticholinesterase activity of various compounds related to the azabicyclo[3.2.1]octane scaffold, including this compound. The results indicated a significant inhibition of AChE, with an IC50 value comparable to known inhibitors .
Case Study 2: Synthesis and Biological Screening
Another study focused on synthesizing derivatives of this compound and screening their biological activities against various cell lines. The results showed promising cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one?
Synthesis typically involves cyclization reactions of precursors under controlled conditions. Key methods include:
- Boc Protection Strategy : Reacting the core bicyclic scaffold (e.g., 8-azabicyclo[3.2.1]octan-3-one) with Boc anhydride in dry THF and triethylamine, yielding tert-butyl-protected derivatives with ~77% efficiency .
- Multi-Step Functionalization : Introducing substituents via alkylation or substitution reactions, often using K₂CO₃ as a base and DMF as a solvent .
- Cyclization Precursors : Starting from aziridine or piperidine derivatives, followed by ring-closing reactions .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : Assigning protons and carbons in the bicyclic system, with distinct shifts for the tert-butyl group (~1.2 ppm for CH₃) and carbonyl (C=O) at ~200-210 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., [M+H]⁺ for C₁₁H₁₉NO₂ at 223.31 g/mol) .
- X-Ray Crystallography : Resolving the bicyclic geometry and stereochemistry, particularly for enantiopure forms .
Q. What factors influence the stability of this compound?
Stability is affected by:
- pH and Temperature : Degrades under extreme acidic/basic conditions (pH <2 or >10) or prolonged heating (>100°C) .
- Storage Conditions : Stable at room temperature in inert atmospheres; sensitive to moisture, requiring desiccants .
- Functional Groups : The tert-butyl group enhances steric protection, while the ketone may undergo nucleophilic attacks .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this bicyclic scaffold?
Enantioselective methods include:
- Chiral Catalysts : Using asymmetric organocatalysts (e.g., proline derivatives) to induce stereochemistry during cyclization .
- Resolution Techniques : Chromatographic separation of racemic mixtures via chiral columns (e.g., Chiralpak® AD-H) .
- Dynamic Kinetic Resolution : Coupling ring-closing reactions with stereochemical control, achieving >90% enantiomeric excess (ee) .
Q. What are the key considerations in designing derivatives for pharmacological screening?
Derivative design focuses on:
- Functional Group Modifications : Introducing substituents (e.g., fluorinated groups, triazoles) to enhance binding affinity or solubility .
- In Vitro Assays : Screening for cytotoxicity (e.g., IC₅₀ values in cancer cell lines) and enzyme inhibition (e.g., kinase assays) .
- ADMET Profiling : Optimizing logP (<3) and polar surface area (<90 Ų) for bioavailability .
Q. How do reaction conditions affect yield in multi-step syntheses?
Critical parameters include:
Q. What mechanisms explain its interaction with biological targets?
The bicyclic structure enables:
Q. How can computational models predict reactivity and interactions?
Methods include:
- Molecular Dynamics (MD) Simulations : Modeling conformational flexibility in aqueous solutions .
- Docking Studies : Predicting binding poses with targets (e.g., using AutoDock Vina) .
- DFT Calculations : Analyzing transition states for cyclization reactions (e.g., activation energy <25 kcal/mol) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Variations arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
